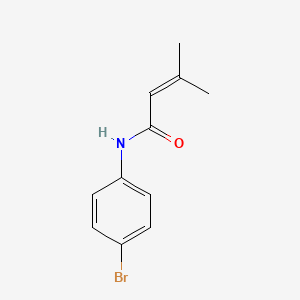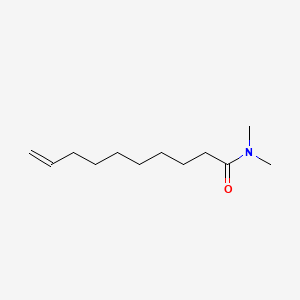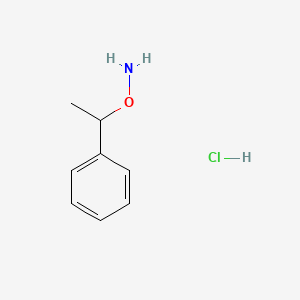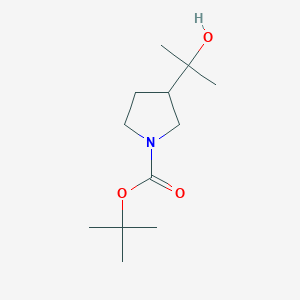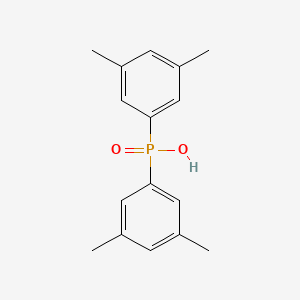
Bis(3,5-dimethylphenyl)phosphinic acid
Übersicht
Beschreibung
Bis(3,5-dimethylphenyl)phosphinic acid: is an organophosphorus compound with the molecular formula C16H19O2P It is a derivative of phosphinic acid where the phosphorus atom is bonded to two 3,5-dimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dimethylphenyl)phosphinic acid typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general steps are as follows:
- Preparation of 3,5-dimethylphenylmagnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in dry ether.
- Reaction of the Grignard reagent with phosphorus trichloride to form the corresponding phosphine.
- Hydrolysis of the phosphine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3,5-dimethylphenyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Bis(3,5-dimethylphenyl)phosphine oxide.
Reduction: Bis(3,5-dimethylphenyl)phosphine.
Substitution: Products like 3,5-dimethyl-4-nitrophenylphosphinic acid or 3,5-dimethyl-4-bromophenylphosphinic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3,5-dimethylphenyl)phosphinic acid is used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which can act as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology and Medicine: In biological research, derivatives of phosphinic acids are studied for their potential as enzyme inhibitors. They can mimic the transition state of enzyme substrates, making them useful in the design of drugs targeting specific enzymes.
Industry: In the industrial sector, this compound is used in the synthesis of flame retardants and plasticizers. Its ability to form stable complexes with metals makes it valuable in materials science for the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(3,5-dimethylphenyl)phosphinic acid in catalysis involves its role as a ligand. It coordinates with metal centers, stabilizing the transition state and facilitating the reaction. In enzyme inhibition, the phosphinic acid moiety mimics the transition state of the enzyme’s natural substrate, binding to the active site and preventing the enzyme from catalyzing its reaction.
Vergleich Mit ähnlichen Verbindungen
- Diphenylphosphinic acid
- Bis(2,4,6-trimethylphenyl)phosphinic acid
- Bis(2-methoxyphenyl)phosphinic acid
Comparison: Bis(3,5-dimethylphenyl)phosphinic acid is unique due to the presence of two 3,5-dimethylphenyl groups, which provide steric hindrance and influence its reactivity and binding properties. Compared to Diphenylphosphinic acid, it has bulkier substituents, which can affect its coordination chemistry and catalytic activity. The presence of methyl groups also impacts its solubility and stability.
Eigenschaften
IUPAC Name |
bis(3,5-dimethylphenyl)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O2P/c1-11-5-12(2)8-15(7-11)19(17,18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSREEOWTKNAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599569 | |
| Record name | Bis(3,5-dimethylphenyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137219-82-0 | |
| Record name | Bis(3,5-dimethylphenyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


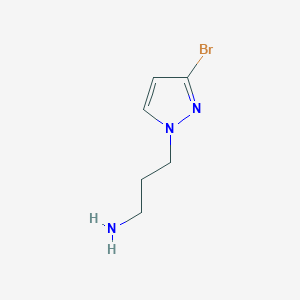
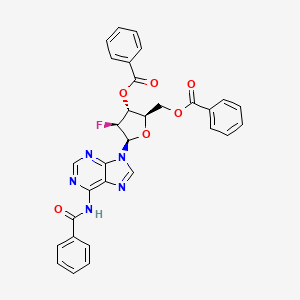
![1-Oxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B3047212.png)
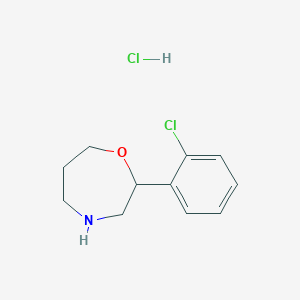
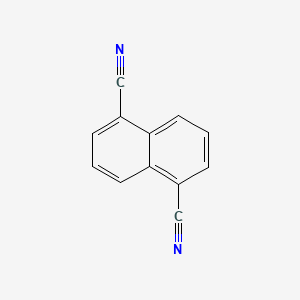
![4-tert-Butylcalix[4]arene tribenzoate](/img/structure/B3047217.png)
![Benzene, [(1-chloroethyl)thio]-](/img/structure/B3047218.png)

